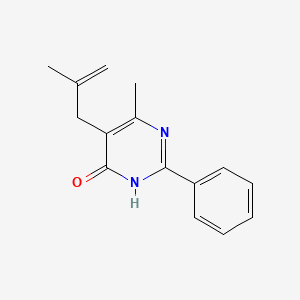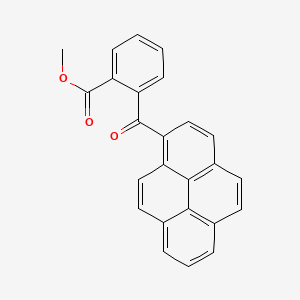![molecular formula C23H23N5O4 B6120706 6-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B6120706.png)
6-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a furan ring, a piperazine moiety, and a pyrazolo[1,5-a]pyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one typically involves multiple steps. One common approach is as follows:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furan-2-carbonyl group: This step involves the acylation of the piperazine ring with furan-2-carbonyl chloride in the presence of a base such as triethylamine.
Attachment of the piperazine moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, often using a suitable leaving group on the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or sulfonates.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohols or amines derived from the reduction of carbonyl groups.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
6-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety profile.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 6-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound can inhibit or activate enzymes involved in critical biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, modulating signal transduction pathways.
Pathways: The compound can influence various cellular pathways, leading to changes in cell function and behavior.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their biological activity.
Furan-containing compounds: Compounds with a furan ring often exhibit unique chemical reactivity and biological properties.
Piperazine derivatives: These compounds are known for their pharmacological activity and are used in various therapeutic applications.
Uniqueness
6-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
6-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c29-20(26-8-10-27(11-9-26)23(31)19-7-4-12-32-19)13-17-15-28-21(25-22(17)30)18(14-24-28)16-5-2-1-3-6-16/h1-7,12,14,17H,8-11,13,15H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIPOLAUSRFCFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC2CN3C(=C(C=N3)C4=CC=CC=C4)NC2=O)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[({4-hydroxy-2-[(1-phenylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetyl)amino]benzoic acid](/img/structure/B6120625.png)
![4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(thiophen-2-ylmethyl)benzamide](/img/structure/B6120645.png)
![4-[[2-(2-Fluorophenyl)quinazolin-4-yl]amino]phenol;hydrochloride](/img/structure/B6120653.png)
amino]methyl}phenyl)-4(3H)-pyrimidinone bis(trifluoroacetate)](/img/structure/B6120660.png)

![4-methoxy-2-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenol](/img/structure/B6120672.png)
![ethyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6120676.png)
![N-[4-(diethylamino)phenyl]-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide](/img/structure/B6120683.png)

![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-piperidinylmethyl)piperidine](/img/structure/B6120687.png)
![N-(1-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-chlorobenzamide](/img/structure/B6120688.png)
![1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B6120693.png)
![2-[(7-AMINO-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL)SULFANYL]-N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE](/img/structure/B6120696.png)

